(+)-U-50488 hydrochloride (+)-U-50488 hydrochloride Less active enantiomer of (±)-U-50488.
Brand Name: Vulcanchem
CAS No.: 114528-81-3
VCID: VC0004163
InChI: InChI=1S/C19H26Cl2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m1./s1
SMILES: CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Molecular Formula: C19H27Cl3N2O
Molecular Weight: 405.8 g/mol

(+)-U-50488 hydrochloride

CAS No.: 114528-81-3

Inhibitors

VCID: VC0004163

Molecular Formula: C19H27Cl3N2O

Molecular Weight: 405.8 g/mol

(+)-U-50488 hydrochloride - 114528-81-3

CAS No. 114528-81-3
Product Name (+)-U-50488 hydrochloride
Molecular Formula C19H27Cl3N2O
Molecular Weight 405.8 g/mol
IUPAC Name 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride
Standard InChI InChI=1S/C19H26Cl2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m1./s1
Standard InChIKey KGMMGVIYOHGOKQ-JAXOOIEVSA-N
Isomeric SMILES CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
SMILES CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Canonical SMILES CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Description Less active enantiomer of (±)-U-50488.
Synonyms trans-(+)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]benzeneacetamide hydrochloride
PubChem Compound 6918162
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator